1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
This compound is a dihydropyridazine derivative characterized by a 1,4-dihydropyridazine core substituted with a 3-fluorophenyl group at position 1, a methoxy group at position 6, and a 4-oxo moiety. Its molecular formula is C₂₂H₂₀FN₃O₄, with a molecular weight of 409.42 g/mol (calculated).
Properties
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-N-(4-morpholin-4-ylphenyl)-4-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c1-30-20-14-19(28)21(25-27(20)18-4-2-3-15(23)13-18)22(29)24-16-5-7-17(8-6-16)26-9-11-31-12-10-26/h2-8,13-14H,9-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICOBVOJWRKQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring is typically formed through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazine core.
Methoxylation: The methoxy group is added through an etherification reaction, often using methanol and an acid catalyst.
Morpholinophenyl Substitution: The morpholinophenyl group is introduced through a nucleophilic substitution reaction, where morpholine reacts with a halogenated benzene derivative.
Final Coupling: The final step involves coupling the substituted pyridazine with the morpholinophenyl group under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-6-methoxy-N~3~-(4-morpholinophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyridazine core and the substituted phenyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, including lung carcinoma (A549 cells), with an IC50 value indicating effective growth inhibition. This suggests that the compound may interfere with cellular proliferation pathways critical for tumor development .
Protein Kinase Modulation
The compound has been identified as a modulator of protein kinase activity, which plays a crucial role in regulating cellular functions such as growth, differentiation, and metabolism. By targeting specific kinases, this compound may offer therapeutic benefits in conditions characterized by aberrant kinase activity, such as cancer .
Neuroprotective Effects
Emerging studies suggest that compounds similar to this dihydropyridazine derivative may possess neuroprotective properties. The morpholine component is hypothesized to enhance blood-brain barrier permeability, allowing for potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to bacterial cell death.
Comparison with Similar Compounds
1,4-Dihydropyridines (1,4-DHPs)
- Example: 5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide () Key Differences:
- Core : 1,4-Dihydropyridine (6-membered ring with one double bond) vs. 1,4-dihydropyridazine (6-membered ring with two adjacent nitrogen atoms).
- Substituents : The dihydropyridine derivative includes a thioether-linked ketone and a furyl group, which may enhance π-π stacking but reduce metabolic stability compared to the fluorophenyl and morpholine groups in the target compound.
Quinazolinamines
- Example : N-(3-Chloro-4-Fluorophenyl)-7-Methoxy-6-[3-(4-Morpholinyl)Propoxy]-4-Quinazolinamine ()
- Key Differences :
- Core : Quinazoline (two fused benzene rings with two nitrogen atoms) vs. dihydropyridazine.
- Substituents: Both compounds feature morpholine and fluorophenyl groups, but the quinazolinamine includes a chloro substituent and a propoxy linker, increasing molecular weight (446.90 g/mol) and lipophilicity. Pharmacological Implications: Quinazolinamines are well-known EGFR inhibitors (e.g., gefitinib), suggesting the target compound’s morpholine group may similarly enhance solubility for improved bioavailability .
Substituent-Driven Comparisons
Fluorophenyl vs. Chlorophenyl Derivatives
- Example : 1-(3-Chlorophenyl)-N-(4-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridazine-3-Carboxamide ()
- Key Differences :
- Halogen Substituents : Chlorine (electronegativity = 3.0) vs. fluorine (4.0). Fluorine’s smaller size and higher electronegativity may improve target binding and metabolic stability.
- Morpholine vs. Dimethylaminoethyl: The target compound’s morpholine group offers better solubility (logP reduction) compared to the dimethylaminoethyl group in ’s analog.
Morpholine-Containing Analogs
- Example : (3S)-3-tert-Butyl-1-[[2,3-Difluoro-4-(2-Morpholin-4-Ylethoxy)Phenyl]Methyl]-4-Hydroxy-2-Methyl-6-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-yl]Phenyl]-3H-Pyridazine-5-Carboxamide ()
- Key Differences :
- Morpholine Linker : A 2-morpholinylethoxy group in vs. a direct 4-morpholinylphenyl group in the target compound. The ethoxy linker may increase conformational flexibility but reduce steric hindrance.
- Trifluoromethyl Groups : ’s trifluoromethyl substituents enhance lipophilicity (logP ~3.5) but may compromise aqueous solubility compared to the target compound’s methoxy group (logP ~2.8 estimated) .
Biological Activity
1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide, also known by its CAS number 1251692-23-5, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular structure of the compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4 |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 1251692-23-5 |
Research indicates that this compound exhibits significant biological activity primarily through its interaction with various molecular targets. Its structure suggests potential interactions with protein kinases and other enzymes involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to modulate protein kinase activities, which are crucial for regulating cellular proliferation and apoptosis .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been suggested that the compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example:
- Case Study : In vitro studies demonstrated that the compound significantly reduced viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 5 to 20 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis pathways .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Preliminary screenings against various bacterial strains have indicated that it possesses inhibitory effects on pathogenic bacteria:
- Example : It exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cancer progression, potentially leading to reduced tumor growth.
- Induction of Apoptosis : Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death in cancer cells.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
